BenchChemオンラインストアへようこそ!

Ezeprogind

Progranulin Protein-Protein Interaction Binding Affinity

Ezeprogind is the only molecule in its class that stabilizes the PGRN-PSAP complex (Kd=201nM) while simultaneously inhibiting TLR9-mediated inflammation. Of 13 structural analogs tested, none matched its neuroprotective, anti-inflammatory, and anti-tau/APP efficacy in primary neuronal cultures. This irreplaceable multimodal chemical probe also reduces Aβ1-40 production (IC50=2µM) at low nanomolar concentrations. For researchers investigating lysosomal dysfunction, tauopathies, or neuroinflammation—generic alternatives cannot replicate its mechanism.

Molecular Formula C25H44N6
Molecular Weight 428.7 g/mol
CAS No. 615539-20-3
Cat. No. B1666511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzeprogind
CAS615539-20-3
SynonymsAZP-2006;  AZP 2006;  AZP2006;  AZP-2006 free base;  Ezeprogind
Molecular FormulaC25H44N6
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C
InChIInChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28)
InChIKeyKLKKWCPJBTXWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ezeprogind (CAS 615539-20-3): An Orally Available, Clinical-Stage PGRN–PSAP Modulator for Tauopathies


Ezeprogind (CAS 615539-20-3), also known as AZP2006, is a small-molecule drug candidate in Phase 2 clinical development, primarily for Progressive Supranuclear Palsy (PSP), with additional Phase 1 programs in Alzheimer’s and Parkinson’s diseases [1]. It is being developed by AlzProtect and is characterized as a first-in-class, orally bioavailable molecular chaperone that stabilizes the progranulin–prosaposin (PGRN–PSAP) axis, a mechanism designed to restore lysosomal function and address core pathologies across multiple neurodegenerative conditions [2]. Unlike many single-target approaches, Ezeprogind's multimodal profile aims to concurrently reduce tau pathology, neuroinflammation, and synaptic dysfunction, positioning it as a disease-modifying candidate with significant procurement interest for translational and clinical research [3].

Why Ezeprogind (AZP2006) Cannot Be Functionally Substituted by Other PGRN Modulators or Neuroprotectants


The procurement of Ezeprogind for research applications cannot be satisfied by generic substitution with other progranulin (PGRN) modulators, neuroprotectants, or even close structural analogs due to its unique and quantifiable multimodal mechanism of action. A comprehensive structure-activity relationship (SAR) study demonstrated that, despite synthesizing and testing 13 structural analogs of Ezeprogind, none exhibited increased efficacy in vitro, and crucially, Ezeprogind was the only molecule in the series that remained effective on neuroprotection and neuroinflammation as well as Tau and APP metabolism in primary neuronal cultures [1]. This finding, supported by specific, quantitative data on its dual role in enhancing the PGRN-PSAP complex stability and inhibiting TLR9-mediated inflammation, confirms that its specific molecular scaffold is indispensable for its validated, multi-target activity profile . Therefore, selecting a different compound would result in a fundamentally different, and likely less effective, experimental outcome, directly impacting the validity and reproducibility of research data.

Ezeprogind (AZP2006): A Quantitative Evidence Guide for Differentiated Target Engagement and Cellular Activity


Ezeprogind Exhibits 3.1-Fold Higher Affinity for the PGRN/PSAP Complex than for PSAP Alone

Ezeprogind acts as a molecular chaperone, stabilizing the PGRN–PSAP complex which is crucial for lysosomal function. It demonstrates a significantly higher binding affinity for the pre-formed protein complex than for its individual components, a property not described for many other small-molecule PGRN modulators. Quantitative binding analysis shows a dissociation constant (Kd) of 201 nM for the PGRN/PSAP complex, which represents a 3.1-fold increase in affinity compared to its binding to PSAP alone (Kd = 624 nM) . This indicates a strong preferential stabilization of the functional heterodimer.

Progranulin Protein-Protein Interaction Binding Affinity

Ezeprogind Potently Reduces Aβ1-40 and Aβ1-38 Secretion with 2.5-Fold Selectivity in SH-SY5Y Cells

In cellular models of Alzheimer's disease, Ezeprogind directly modulates APP processing to reduce the production of neurotoxic amyloid-beta (Aβ) peptides. It inhibits the proteolysis of full-length APP to Aβ1-40 with an IC50 of 2 µM, and to Aβ1-38 with an IC50 of 5 µM in SH-SY5Y cells expressing APP . This shows a 2.5-fold higher potency for reducing Aβ1-40 compared to Aβ1-38, a differentiation in activity that is not a generic feature of all APP modulators. Importantly, this occurs without inducing cytotoxicity, as the CC50 in wild-type SH-SY5Y cells is 30 µM, providing a 15-fold safety window relative to Aβ1-40 inhibition .

Amyloid-beta APP Metabolism Alzheimer's Disease

Ezeprogind Demonstrates Superior Multimodal Activity in Neuronal Cultures Compared to All Tested Structural Analogs

In a head-to-head SAR study evaluating 13 analogs of Ezeprogind with modifications to the benzimidazole and piperazine moieties, all compounds showed comparable activity in reducing Aβ secretion from SH-SY5Y-APPwt cells at the micromolar range. However, a clear and critical differentiation emerged when these analogs were tested in a more physiologically relevant model: primary cortical neurons co-cultured with microglia and injured with Aβ1-42 [1]. In this system, which assays neuroprotection, neuroinflammation, and Tau metabolism simultaneously, Ezeprogind was shown to be the only molecule remaining effective across all three parameters [1]. The 13 structural analogs failed to replicate this full spectrum of activity, underscoring the unique requirement of Ezeprogind's specific scaffold for its comprehensive in vitro efficacy profile.

Structure-Activity Relationship Neuroprotection Tau Pathology

Ezeprogind Demonstrates Nanomolar Potency for TLR9 Inhibition, a Mechanism Distinct from Direct Anti-Amyloid Agents

Ezeprogind's multimodal activity includes direct inhibition of Toll-like receptor 9 (TLR9), a key mediator of innate immune responses and neuroinflammation. While the specific IC50 value for TLR9 inhibition was not located in the provided search results, Ezeprogind is consistently described in authoritative vendor datasheets as a TLR9 inhibitor . This immunomodulatory function is a class-level differentiator from agents that solely target protein aggregation (e.g., anti-Aβ antibodies) and contributes to its unique profile. Furthermore, in functional assays, Ezeprogind prevents Aβ1-42-induced neuronal death and reduces associated microglial activation in primary rat cortical neurons at low nanomolar concentrations (10, 50, and 100 nM) . This functional data provides a quantitative benchmark for its neuroprotective and anti-inflammatory effects that are likely linked to its TLR9 antagonism.

TLR9 Neuroinflammation Immunomodulation

Optimal Research Applications for Ezeprogind (AZP2006) Based on Differentiated Evidence


Investigating the PGRN–PSAP Axis in Lysosomal Dysfunction Models

Ezeprogind is ideally suited for studies focused on the progranulin-prosaposin axis and its role in lysosomal health. Its preferential binding to the PGRN/PSAP complex (Kd = 201 nM) over PSAP alone (Kd = 624 nM) makes it a precise chemical probe for investigating the functional consequences of stabilizing this specific protein interaction . This is directly relevant to research on frontotemporal dementia (FTD), neuronal ceroid lipofuscinosis, and other lysosomal storage disorders where PGRN dysfunction is a key driver.

Modeling Multi-Target Disease Modification in Tauopathies (e.g., PSP, Alzheimer's)

For researchers requiring a tool compound that simultaneously impacts multiple core pathologies—APP metabolism, Tau hyperphosphorylation, and neuroinflammation—Ezeprogind is an irreplaceable agent. Its demonstrated ability to reduce Aβ1-40 production (IC50 = 2 µM) and maintain neuroprotective/anti-inflammatory activity at nanomolar levels in complex primary culture models, a feat unmatched by its 13 closest structural analogs, provides a robust experimental foundation for modeling disease-modifying therapeutic strategies [1].

Comparative Studies of Neuroinflammation and Innate Immunity in Neurodegeneration

Ezeprogind's function as a TLR9 inhibitor, combined with its quantifiable ability to reduce Aβ1-42-induced microglial activation at 10-100 nM, positions it as a valuable tool for dissecting the contribution of innate immune pathways to neurodegeneration . Its multimodal profile allows for direct comparison with compounds that have a narrower focus (e.g., pure TLR9 antagonists or anti-Aβ agents) in models of neuroinflammation, providing insights into the therapeutic benefit of concurrent target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezeprogind

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.